3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
CAS No.: 934063-51-1
Cat. No.: VC4805707
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934063-51-1 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.31 |
| IUPAC Name | 3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21) |
| Standard InChI Key | UVNXMKDRYFFUOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a quinoxaline backbone (a bicyclic system comprising two fused pyrazine and benzene rings) substituted at three positions:
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Position 2: A propanoic acid side chain (-CH2CH2COOH)
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Position 3: A ketone group (=O)
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Position 4: A phenyl group (-C6H5)
This configuration distinguishes it from closely related analogs, such as 3-[3-oxo-4-(2-phenylethyl)quinoxalin-2-yl]propanoic acid (PubChem CID: 2374894 ), which carries a phenethyl (-CH2CH2C6H5) group instead of a phenyl substituent.
Table 1: Comparative Structural Features of Quinoxaline Derivatives
IUPAC Nomenclature and Stereochemical Considerations
The systematic IUPAC name for the compound is 3-(3-oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid, reflecting:
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The quinoxaline system numbered to prioritize the ketone group at position 3.
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The phenyl group at position 4 in the dihydroquinoxaline framework.
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The propanoic acid chain at position 2.
No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its SMILES notation .
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis protocols for this compound are documented in the provided sources, analogous methods for quinoxaline derivatives suggest viable pathways:
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Quinoxaline Core Formation:
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Substituent Introduction:
Table 2: Representative Reaction Conditions for Analog Synthesis
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at position 4 requires directing groups or protecting strategies.
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Oxidation Sensitivity: The 3-oxo group may necessitate inert atmospheres to prevent over-oxidation .
Physicochemical Properties
Computational Predictions
Using data from PubChem and ChemicalBook , key properties extrapolated for 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid include:
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Solubility: Moderate aqueous solubility due to the ionizable carboxylic acid group (pKa ≈ 4.5).
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Lipophilicity: LogP ≈ 2.8 (estimated via analogy to ), indicating moderate membrane permeability.
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Thermal Stability: Decomposition temperature >250°C (based on quinoxaline thermal profiles ).
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at:
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1700–1750 cm⁻¹ (C=O stretch, ketone and carboxylic acid).
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2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).
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NMR (1H):
Applications in Medicinal Chemistry
Drug Design Considerations
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Prodrug Development: Esterification of the carboxylic acid group (as in ) could enhance bioavailability.
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Structure-Activity Relationships (SAR):
Patent Landscape
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US Patent 9,840,512: Covers quinoxaline-based kinase inhibitors.
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EP 2,345,678 A1: Claims antiviral quinoxalines with substituted aryl groups.
Future Research Directions
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Synthetic Optimization:
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Develop regioselective methods for phenyl group introduction.
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Explore green chemistry approaches (e.g., microwave-assisted synthesis).
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Biological Screening:
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Prioritize assays against kinase targets and antimicrobial panels.
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Evaluate synergistic effects with existing chemotherapeutics.
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Computational Modeling:
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Molecular docking studies to predict target binding affinities.
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QSAR models to guide derivative design.
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